molecular formula C19H17NO B500181 N-(4-ethylphenyl)-2-naphthamide

N-(4-ethylphenyl)-2-naphthamide

Cat. No.: B500181
M. Wt: 275.3g/mol
InChI Key: MNCTXLJEDZOISC-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-naphthamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It belongs to the class of naphthamide derivatives, which are recognized as common structural frameworks in various biologically active substances and pharmaceuticals . The naphthalene moiety is a component of several FDA-approved drugs, such as the anticancer agent duloxetine and the antibacterial bedaquiline, highlighting the therapeutic relevance of this structural class . Research on structurally similar 2-naphthamide derivatives has demonstrated a wide spectrum of promising pharmacological activities. These analogs have shown potent in vitro cytotoxic activity against various cancer cell lines, including colorectal, liver, and breast carcinomas . Furthermore, certain naphthamide-based compounds function as potent inhibitors of key oncogenic targets, such as the vascular endothelial growth factor receptor-2 (VEGFR-2), which is a critical pathway in tumor angiogenesis and metastasis . Beyond oncology applications, naphthamide derivatives have also exhibited notable antibacterial and antifungal properties in research settings, making them valuable scaffolds for developing new antimicrobial agents . The core structure of this compound provides a versatile platform for chemical modification and structure-activity relationship (SAR) studies. This product is intended for research purposes such as assay development, hit-to-lead optimization, and as a building block in the synthesis of more complex molecules for biological evaluation. This product is for research use only and is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C19H17NO

Molecular Weight

275.3g/mol

IUPAC Name

N-(4-ethylphenyl)naphthalene-2-carboxamide

InChI

InChI=1S/C19H17NO/c1-2-14-7-11-18(12-8-14)20-19(21)17-10-9-15-5-3-4-6-16(15)13-17/h3-13H,2H2,1H3,(H,20,21)

InChI Key

MNCTXLJEDZOISC-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(4-ethylphenyl)-2-naphthamide with structurally or functionally related naphthamide and acetamide derivatives, focusing on substituent effects, biological activities, and physicochemical properties.

Structural Analogs in Anticancer Research

  • Compound 80 (Em Cahne et al., 2022) : A 2-naphthamide derivative with N-(4-chlorobenzyl), 4-hydroxy, and 5,7-dimethoxy substituents. It exhibited potent VEGFR-2 inhibition (IC₅₀ = 0.384 mM) and a binding affinity of −9.8 kcal/mol in docking studies, outperforming paclitaxel (−8.2 kcal/mol). The chloro and methoxy groups enhance electron-withdrawing effects and hydrogen-bonding capacity, critical for target engagement .
  • This compound : The ethyl group provides electron-donating and hydrophobic effects, which may improve metabolic stability compared to chloro substituents but reduce polar interactions with targets like VEGFR-2.

Enzyme Inhibitors

  • BChE Inhibitor (Brus et al., 2014): N-((1-(2,3-dihydro-1H-inden-2-yl)piperidine-3-yl)methyl)-N-(2-methoxyethyl)-2-naphthamide demonstrated nanomolar inhibition of butyrylcholinesterase (BChE). The piperidine and methoxyethyl groups contribute to steric bulk and solubility, enabling selective binding .
  • This compound : The absence of polar groups (e.g., methoxy) may limit solubility but could favor penetration into hydrophobic enzyme pockets.

Substituent Effects on Bioactivity

  • Chlorophenyl vs. Ethylphenyl: N-(4-chlorophenyl) derivatives (e.g., ) exhibit stronger electron-withdrawing effects, favoring interactions with electron-rich enzyme active sites.

Physicochemical Properties

  • Lipophilicity : Ethylphenyl substituents (logP ~3.5 estimated) are more lipophilic than chlorophenyl (logP ~2.8) or hydroxyphenyl (logP ~1.5) analogs, impacting solubility and distribution .
  • Synthetic Accessibility : this compound may be synthesized via amidation of 2-naphthoic acid with 4-ethylaniline, analogous to methods in (refluxing with SOCl₂) .

Data Tables

Table 2: Substituent Effects on Key Properties

Substituent Electronic Effect Lipophilicity (logP) Biological Implication
4-Ethylphenyl Electron-donating ~3.5 Enhanced metabolic stability
4-Chlorophenyl Electron-withdrawing ~2.8 Improved enzyme binding
4-Hydroxy Polar ~1.5 Increased solubility

Preparation Methods

Synthesis of 2-Naphthoyl Chloride

2-Naphthoic acid undergoes chlorination using thionyl chloride (SOCl₂) under reflux conditions. Key parameters include:

  • Molar ratio : 1:3 (2-naphthoic acid : SOCl₂)

  • Temperature : 70–80°C

  • Reaction time : 3–4 hours

  • Solvent : Toluene or dichloromethane (DCM)

Excess SOCl₂ ensures complete conversion, with gaseous byproducts (SO₂, HCl) removed via inert gas purging.

Coupling with 4-Ethylaniline

The acyl chloride intermediate reacts with 4-ethylaniline in the presence of a base to scavenge HCl:

  • Base : Triethylamine (TEA) or pyridine

  • Solvent : Acetonitrile (MeCN) or DCM

  • Temperature : 0°C → room temperature (RT)

  • Reaction time : 30 minutes (microwave) or 3.5 hours (reflux)

Conventional reflux method :

ParameterValue
Yield80–86%
Purity (HPLC)≥95%
IsolationColumn chromatography (ethyl acetate/hexane)

Microwave-assisted method :

ParameterValue
Yield93–97%
Energy input300 W, 130°C
Reaction time30 minutes

Microwave irradiation enhances reaction efficiency by reducing time and improving yield through uniform heating.

Direct Amidation Using Coupling Reagents

Recent protocols avoid acyl chloride generation by employing carbodiimide-based coupling agents:

EDCI/HOBt-Mediated Coupling

A mixture of 2-naphthoic acid, 4-ethylaniline, EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), and HOBt (hydroxybenzotriazole) in DMF facilitates amide bond formation:

  • Molar ratio : 1:1.2:1.5:1.5 (acid : amine : EDCI : HOBt)

  • Temperature : RT, 12–24 hours

  • Workup : Aqueous extraction, recrystallization from ethanol/water

Advantages :

  • Bypasses corrosive SOCl₂ handling

  • Suitable for acid-sensitive substrates

Limitations :

  • Higher cost due to coupling reagents

  • Moderate yields (75–82%) compared to acyl chloride route

Solid-Phase Synthesis for High-Throughput Applications

Patented methodologies (e.g., CN104151170A) describe resin-bound synthesis for parallel production:

Wang Resin Functionalization

  • Loading : 2-Naphthoic acid anchored to Wang resin via ester linkage

  • Amidation : Treat with 4-ethylaniline/DIEA in DCM

  • Cleavage : TFA/DCM (95:5) releases product

Performance metrics :

MetricValue
Purity (crude)85–90%
Throughput50–100 compounds/week

This approach benefits combinatorial chemistry but requires specialized equipment.

Catalytic Methods for Green Synthesis

Boron Trifluoride Etherate (BF₃·OEt₂) Catalysis

BF₃·OEt₂ (10 mol%) enables direct coupling of 2-naphthoic acid and 4-ethylaniline in toluene:

  • Temperature : 110°C, 6 hours

  • Yield : 88%

  • Byproduct : H₂O (azeotropically removed)

Mechanistic insight : BF₃ activates the carbonyl group, facilitating nucleophilic attack by the amine.

Comparative Analysis of Preparation Methods

Table 1: Method Comparison

MethodYield (%)Purity (%)TimeScalability
Acyl chloride (reflux)80–86954–5 hoursIndustrial
Microwave-assisted93–97980.5 hoursLab-scale
EDCI/HOBt75–829012–24 hoursLab-scale
Solid-phase85–908548 hoursHigh-throughput
BF₃ catalysis88926 hoursPilot-scale

Key findings :

  • Microwave-assisted acyl chloride method offers optimal balance of yield and speed

  • EDCI/HOBt suitable for small-scale synthesis without SOCl₂

  • Solid-phase synthesis advantageous for library generation

Industrial-Scale Considerations

Cost-Benefit Analysis

FactorAcyl Chloride RouteCoupling Reagent Route
Raw material cost$120/kg$450/kg
Waste disposalHCl/SO₂ neutralizationMinimal
EquipmentStandard glasswareSpecialized reactors

Recommendation : Acyl chloride method remains preferred for ton-scale production due to lower reagent costs and established infrastructure.

Quality Control and Characterization

Analytical Parameters

TechniqueSpecification
HPLC (C18 column)Rt = 8.2 min, 98% area
¹H NMR (DMSO-d6)δ 11.70 (s, 1H, CONH), 7.72–7.88 (m, 3H, naphthyl), 2.62 (q, 2H, CH₂CH₃)
MS (ESI)m/z 290 [M+H]⁺

Impurity Profiling

Common byproducts include:

  • N,N’-Di(4-ethylphenyl)-2-naphthamide (over-alkylation)

  • 2-Naphthoic acid (incomplete reaction)

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